1-(Bromomethyl)-4-fluoro-2-(trifluoromethoxy)benzene

描述

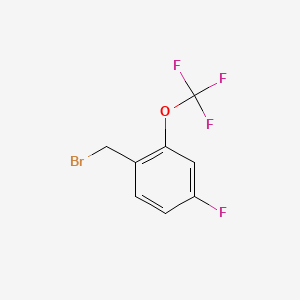

1-(Bromomethyl)-4-fluoro-2-(trifluoromethoxy)benzene is a halogenated aromatic compound with the molecular formula C₈H₅BrF₄O and a molecular weight of 273.025 g/mol . It features a benzene ring substituted with:

- A bromomethyl (-CH₂Br) group at position 1,

- A fluoro (-F) group at position 4,

- A trifluoromethoxy (-OCF₃) group at position 2.

This compound is a liquid at room temperature with a boiling point of 82–84°C at 10 mmHg, a density of 1.5838 g/cm³, and a flash point of 45.6°C . Its lachrymatory properties (tear-inducing) necessitate careful handling. The trifluoromethoxy and fluoro groups are electron-withdrawing, enhancing the reactivity of the benzyl bromide moiety in nucleophilic substitution reactions. It is used in pharmaceutical and agrochemical syntheses, such as anti-tubercular agents and pesticides .

属性

IUPAC Name |

1-(bromomethyl)-4-fluoro-2-(trifluoromethoxy)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5BrF4O/c9-4-5-1-2-6(10)3-7(5)14-8(11,12)13/h1-3H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YZZLXXQEOHGKHM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1F)OC(F)(F)F)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5BrF4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Procedure:

- Starting Material: 4-Fluoro-2-(trifluoromethoxy)benzene (commercially available or synthesized via trifluoromethoxylation of fluorobenzene derivatives).

- Reagents: Formaldehyde (preferably paraformaldehyde), hydrobromic acid (HBr), and a Lewis acid catalyst such as zinc chloride or aluminum chloride.

- Reaction Conditions:

- The reaction is carried out in a polar protic solvent like methanol or acetic acid.

- Temperature maintained between 0°C to 50°C to control the electrophilic substitution.

- Formaldehyde is used in excess (1.2–3 equivalents per mole of substrate) to favor mono-bromomethylation.

- HBr is used in excess (2–5 equivalents) to facilitate bromination.

Reaction Scheme:

$$ \text{4-Fluoro-2-(trifluoromethoxy)benzene} + \text{formaldehyde} + \text{HBr} \rightarrow \text{1-(Bromomethyl)-4-fluoro-2-(trifluoromethoxy)benzene} $$

Data:

| Parameter | Typical Value |

|---|---|

| Solvent | Methanol or Acetic acid |

| Temperature | 0°C to 50°C |

| Formaldehyde equivalents | 1.2–3 mol per mol substrate |

| HBr equivalents | 2–5 mol per mol substrate |

| Yield | 60–85% |

- The reaction can be monitored via TLC or NMR to confirm the formation of the bromomethyl derivative.

- Post-reaction workup involves quenching with water, extraction with an organic solvent like dichloromethane, washing, and purification via column chromatography.

Bromomethylation via Radical or Photochemical Methods

Overview:

Alternative approaches involve radical initiation or photochemically induced bromomethylation, which can offer regioselectivity and milder conditions.

Procedure:

- Reagents: Bromomethyl methyl ether or bromomethylbenzene derivatives, radical initiators (e.g., AIBN), UV light, or thermal initiators.

- Reaction Conditions:

- Conducted in inert solvents such as benzene or acetonitrile.

- Under UV irradiation or thermal conditions to generate bromomethyl radicals.

- The aromatic substrate is exposed to bromomethyl radicals, leading to substitution at the desired position.

Data:

| Parameter | Typical Value |

|---|---|

| Solvent | Acetonitrile or Benzene |

| Initiator | AIBN (azobisisobutyronitrile) |

| Temperature | 60–80°C |

| Yield | 50–70% |

- Radical bromomethylation offers regioselectivity but requires careful control of reaction parameters to prevent poly-substitution.

Direct Bromination Followed by Methylation

Overview:

A two-step process involving initial bromination of the aromatic ring, followed by selective methylation at the brominated position.

Procedure:

- Step 1: Bromination of 4-fluoro-2-(trifluoromethoxy)benzene with N-bromosuccinimide (NBS) in the presence of a radical initiator under UV light or heat.

- Step 2: Methylation of the brominated intermediate using formaldehyde derivatives or methylating agents like methyl iodide in the presence of a base.

Data:

| Parameter | Typical Value |

|---|---|

| Bromination reagent | NBS |

| Methylation reagent | Formaldehyde or methyl iodide |

| Conditions | Radical initiation, 60–80°C |

| Yield | 55–75% |

- This method allows for regioselective bromination, which can be advantageous for complex substitution patterns.

Summary of Key Data

Final Notes

The choice of method depends on the desired regioselectivity, yield, and available reagents. The direct bromomethylation using formaldehyde and hydrobromic acid in polar solvents remains the most practical and widely used approach, offering good yields and operational simplicity. Radical and two-step bromination/methylation methods provide alternative routes, especially when regioselectivity is crucial.

化学反应分析

1-(Bromomethyl)-4-fluoro-2-(trifluoromethoxy)benzene undergoes various types of chemical reactions, including:

Nucleophilic Substitution Reactions: The bromomethyl group can be replaced by nucleophiles such as amines, thiols, or alkoxides under appropriate conditions. For example, reacting with sodium methoxide (NaOMe) in methanol can yield the corresponding methoxy derivative.

Oxidation Reactions: The bromomethyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction Reactions: The compound can undergo reduction reactions, where the bromomethyl group is reduced to a methyl group using reducing agents like lithium aluminum hydride (LiAlH4).

The major products formed from these reactions depend on the specific reagents and conditions used.

科学研究应用

1-(Bromomethyl)-4-fluoro-2-(trifluoromethoxy)benzene has several applications in scientific research:

Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules. Its unique substituents make it valuable for introducing fluorine and trifluoromethoxy groups into target compounds.

Material Science: The compound is used in the development of advanced materials, including polymers and liquid crystals, due to its fluorinated groups which impart desirable properties such as thermal stability and hydrophobicity.

Medicinal Chemistry: Researchers explore its potential as a precursor for pharmaceuticals, particularly in the design of drugs that require specific fluorinated motifs for enhanced bioactivity and metabolic stability.

作用机制

The mechanism by which 1-(Bromomethyl)-4-fluoro-2-(trifluoromethoxy)benzene exerts its effects depends on the specific application. In organic synthesis, its reactivity is primarily due to the presence of the bromomethyl group, which acts as a good leaving group in nucleophilic substitution reactions. The fluoro and trifluoromethoxy groups can influence the electronic properties of the benzene ring, affecting the reactivity and stability of the compound.

相似化合物的比较

Comparison with Similar Compounds

Structural and Functional Group Variations

Below is a comparison with structurally related benzyl bromide derivatives:

Reactivity and Electronic Effects

- Electron-Withdrawing Groups (EWGs): The trifluoromethoxy (-OCF₃) and fluoro (-F) groups in the target compound enhance the electrophilicity of the benzyl bromide, making it more reactive in SN2 reactions compared to analogs lacking these substituents (e.g., 4-(trifluoromethoxy)benzyl bromide) .

- Steric Effects: The methyl group in 2-methyl-4-(trifluoromethoxy)benzyl bromide introduces steric hindrance, reducing its reactivity relative to the fluoro-substituted target compound .

生物活性

1-(Bromomethyl)-4-fluoro-2-(trifluoromethoxy)benzene, also known by its CAS number 1323966-22-8, is a fluorinated aromatic compound that has garnered interest due to its potential biological activities. This article explores the compound's synthesis, biological properties, mechanisms of action, and relevant case studies.

The molecular formula of this compound is C8H5BrF4O. It is characterized by the presence of a bromomethyl group and a trifluoromethoxy substituent, which contribute to its reactivity and biological interactions.

The biological activity of this compound is attributed to its ability to interact with various molecular targets within cells. The bromomethyl and trifluoromethoxy groups enhance its electrophilicity, allowing it to participate in nucleophilic substitution reactions. These interactions can modulate biochemical pathways, potentially leading to therapeutic effects in various disease models.

Antimicrobial Activity

The compound has been evaluated for its antimicrobial properties against several pathogens.

| Pathogen | Minimum Inhibitory Concentration (MIC) (µg/mL) | Activity |

|---|---|---|

| Staphylococcus aureus | <64 | Moderate |

| Escherichia coli | >64 | No activity |

| Klebsiella pneumoniae | >64 | No activity |

Research indicates that while it exhibits moderate activity against Gram-positive bacteria, it shows limited effectiveness against Gram-negative strains.

Anti-inflammatory Effects

In vitro studies have demonstrated that this compound can downregulate pro-inflammatory cytokines in human cell lines. This suggests a potential therapeutic role in conditions characterized by inflammation, such as arthritis or other inflammatory diseases.

Anticancer Activity

The compound has also been investigated for its anticancer properties. In studies involving A549 human lung adenocarcinoma cells, derivatives of this compound exhibited cytotoxic effects.

| Compound | Viability (%) | IC50 (µM) |

|---|---|---|

| This compound | 78–86 | 100 |

| Cisplatin | 50 | 10 |

These findings indicate that certain derivatives may possess enhanced activity compared to standard chemotherapeutics like cisplatin.

Antimicrobial Study

A study screened various derivatives of this compound against clinically significant pathogens. The results showed that while some derivatives exhibited moderate activity against Gram-positive bacteria, none were effective against Gram-negative strains. This highlights the need for further modifications to enhance efficacy against a broader range of pathogens.

Cancer Research

In comparative studies with other anticancer agents, derivatives of this compound demonstrated promising results in reducing cell viability in cancer cell lines while maintaining selectivity for cancerous versus non-cancerous cells. This selectivity is crucial for developing safer therapeutic options.

常见问题

Q. What are the standard synthetic routes for preparing 1-(Bromomethyl)-4-fluoro-2-(trifluoromethoxy)benzene, and how do reaction conditions influence yield?

Methodological Answer: The compound is typically synthesized via bromination of fluorinated aromatic precursors. A common approach involves the radical bromination of 4-fluoro-2-(trifluoromethoxy)toluene using N-bromosuccinimide (NBS) under UV light or thermal initiation. Reaction conditions such as solvent polarity (e.g., CCl₄ or DMF), temperature (60–80°C), and stoichiometric ratios of NBS significantly impact yield. For instance, polar solvents like DMF may stabilize intermediates, reducing side reactions like dehydrohalogenation . XLogP3 values (3.7) indicate moderate hydrophobicity, guiding solvent selection . Alternative methods include palladium-catalyzed cross-coupling for introducing trifluoromethoxy groups, though this requires rigorous anhydrous conditions .

Q. How is this compound characterized, and what analytical techniques are critical for confirming its structure?

Methodological Answer: Key characterization techniques include:

- NMR Spectroscopy : ¹H/¹³C/¹⁹F NMR to resolve bromomethyl (δ ~4.3–4.5 ppm), fluorine, and trifluoromethoxy groups (δ -55 to -60 ppm for ¹⁹F) .

- Mass Spectrometry : High-resolution mass spectrometry (HRMS) to confirm molecular weight (255.03 g/mol) and isotopic patterns (e.g., ⁷⁹Br/⁸¹Br split) .

- HPLC : To assess purity (>95% typical for synthetic intermediates), using C18 columns with acetonitrile/water gradients .

- XLogP3 and Polar Surface Area : Predict solubility for reaction optimization (e.g., in THF or DCM) .

Advanced Research Questions

Q. What challenges arise in achieving regioselective bromination in similar aromatic systems, and how can competing substitution patterns be minimized?

Methodological Answer: Regioselectivity in bromination is influenced by electronic and steric factors. For example, the trifluoromethoxy group (-OCF₃) is strongly electron-withdrawing, directing bromination to the para position relative to the fluoro substituent. Competing ortho/meta substitutions can occur if the reaction lacks temperature control or uses excess brominating agents. Strategies include:

- Low-Temperature Radical Initiation : Reduces kinetic competition between sites .

- Protecting Groups : Temporarily block reactive positions (e.g., silyl ethers for -OH groups in precursors) .

- Computational Modeling : DFT calculations to predict transition-state energies and optimize directing group placement .

Q. How do solvent polarity and reaction temperature impact the stability of intermediates during synthesis?

Methodological Answer: Intermediate stability is critical in multi-step syntheses. For example:

- Radical Intermediates : Non-polar solvents (e.g., CCl₄) stabilize bromomethyl radicals, minimizing premature termination .

- Polar Aprotic Solvents : DMF or DMSO enhance nucleophilic substitution rates but may hydrolyze trifluoromethoxy groups at elevated temperatures (>100°C) .

- Low-Temperature Quenching : Rapid cooling (-20°C) after bromination prevents rearrangement of labile intermediates like benzyl bromides .

Q. How can contradictions in reported reactivity of bromomethyl groups under nucleophilic conditions be resolved?

Methodological Answer: Discrepancies often arise from competing SN2 vs. radical pathways. For example:

- SN2 Reactivity : Dominates in polar solvents (e.g., acetone) with strong nucleophiles (e.g., amines), yielding substitution products .

- Radical Pathways : Initiated by light or AIBN in non-polar solvents, leading to dimerization or polymerization side products .

- Analytical Mitigation : Use ESR spectroscopy to detect radical intermediates and adjust reaction conditions (e.g., adding inhibitors like BHT) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。